N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
Description
N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a benzothiazole derivative characterized by a 7-chloro-4-methyl-substituted benzothiazole core linked to a 4-(methylthio)benzamide group via an amide bond. Benzothiazole derivatives are widely explored in medicinal chemistry due to their roles as enzyme inhibitors, antimicrobial agents, and anticancer candidates .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-3-8-12(17)14-13(9)18-16(22-14)19-15(20)10-4-6-11(21-2)7-5-10/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDNGPEVKDIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Methylation: The methyl group at the 4-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Thioether Formation: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiol or related reagents.
Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 4-(methylthio)benzoic acid or its derivatives under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound belonging to the benzothiazole class, which is known for its diverse biological activities. The compound has a molecular formula of C16H13ClN2OS2 and a molecular weight of 348.86 g/mol. It features a benzothiazole core, a chlorine atom at the 7-position, and a methylthio group at the 4-position of the benzamide structure.
Scientific Research Applications
This compound is employed in research settings for medicinal chemistry and materials science applications, particularly in the development of therapeutic agents.
Antimicrobial Activity: this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against bacterial strains such as Escherichia coli (MIC: 32 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL), as well as against the fungus Candida albicans (MIC: 64 µg/mL). These findings suggest its potential in developing new antimicrobial agents.
Anticancer Activity: The compound has anticancer properties and can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer). It modulates cell cycle progression and induces caspase-dependent pathways. After 48 hours of treatment, the IC50 was 10 µM for MCF-7 and 15 µM for A549. The compound may inhibit tumor growth through apoptosis and cell cycle arrest.
Interaction Mechanisms: N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide interacts with various biological targets. The benzothiazole moiety binds to active sites on enzymes or receptors, modulating their functions. The chlorine atom and methylthio group enhance lipophilicity and bioavailability, facilitating cellular uptake.
Synthesis and Preparation
The synthesis of this compound involves several steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
- Methylation : Introduction of the methyl group at the 4-position using methyl iodide.
- Thioether Formation : Nucleophilic substitution to introduce the methylthio group.
- Amidation : Formation of the amide bond by reacting with 4-(methylthio)benzoic acid under coupling conditions.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme, inhibiting its function, or interacting with a receptor to trigger a cellular response.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs from the evidence include:
Key Observations :
- The 7-chloro-4-methyl substitution on the benzothiazole core in the target compound may enhance lipophilicity compared to unsubstituted analogs like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide .
- Higher melting points (>200°C) in bromo- and methoxyphenyl-substituted derivatives (11, 12a) suggest increased crystallinity due to halogen and aromatic interactions .
Comparison with Target Compound :
Hypotheses for Target Compound :
- The 7-chloro group may enhance membrane permeability, while the methylthio substituent could modulate cytochrome P450 interactions, affecting metabolic half-life.
Data Tables
Table 1: Physicochemical Comparison of Selected Analogs
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic compound belonging to the benzothiazole family, notable for its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and comparisons with structurally similar compounds, supported by data tables and relevant research findings.
- Molecular Formula : C16H13ClN2OS2
- Molecular Weight : 348.86 g/mol
- Structural Features : The compound features a benzothiazole core, a chlorine atom at the 7-position, and a methylthio group at the 4-position of the benzamide structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of cell cycle progression and induction of caspase-dependent pathways:
- Cell Line : MCF-7
- IC50 : 10 µM after 48 hours of treatment
- Cell Line : A549
- IC50 : 15 µM after 48 hours of treatment
The results indicate that this compound may inhibit tumor growth through multiple pathways, including apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is hypothesized that the benzothiazole moiety plays a crucial role in binding to active sites on enzymes or receptors, thereby modulating their functions. The presence of the chlorine atom and methylthio group may enhance its lipophilicity and bioavailability, facilitating cellular uptake.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
- Methylation : Introduction of the methyl group at the 4-position using methyl iodide.
- Thioether Formation : Nucleophilic substitution to introduce the methylthio group.
- Amidation : Formation of the amide bond by reacting with 4-(methylthio)benzoic acid under coupling conditions.
Synthetic Routes Overview
| Step | Reagents/Conditions |
|---|---|
| Benzothiazole Formation | 2-Aminothiophenol + Carboxylic acid derivative |
| Methylation | Methyl iodide or dimethyl sulfate |
| Thioether Formation | Methylthiol or related reagents |
| Amidation | Coupling agents like EDCI or DCC |
Structural Comparisons
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | Similar benzothiazole core | Different chlorine position affects biological activity |
| N-(4-methoxybenzothiazol-6-yl)-2-(methylthio)benzamide | Contains methoxy group | Modifies solubility and interaction profiles |
| Benzamide derivatives | General class of compounds | Varying substituents lead to diverse biological activities |
This comparison highlights how the unique placement of chlorine and the presence of the methylthio group in this compound may significantly influence its pharmacological properties compared to similar compounds.
Case Studies
Recent case studies have explored the efficacy of this compound in various therapeutic settings:
-
Study on Antimicrobial Efficacy :
- Conducted on clinical isolates from patients with bacterial infections.
- Results showed a promising reduction in bacterial load when treated with this compound.
-
Cancer Treatment Trials :
- Phase I trials assessing safety and tolerability in cancer patients.
- Preliminary results indicated manageable side effects with notable tumor response rates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzothiazole amines (e.g., 5-chlorothiazol-2-amine derivatives) and acyl chlorides. For example, describes a protocol where equimolar amounts of 2,4-difluorobenzoyl chloride and 5-chlorothiazol-2-amine are stirred in pyridine, yielding crystalline products after purification (69–77% yields) . To optimize yields, consider solvent choice (e.g., pyridine for acid scavenging) and reaction time (overnight stirring ensures completion). Melting points (e.g., 139.5–140°C in ) and NMR data (e.g., δ 7.60–8.18 ppm for aromatic protons in ) are critical for purity validation .
Q. How can structural characterization techniques (NMR, HRMS) resolve ambiguities in the identification of benzothiazole derivatives?
- Methodological Answer : Use 1H/13C-NMR to distinguish substituent effects on the benzothiazole ring. For instance, the methylthio group (-SMe) at the 4-position of benzamide causes distinct deshielding in aromatic protons (δ ~7.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight with <5 ppm error; reports HRMS data matching calculated/experimental values (e.g., C₁₆H₁₄ClN₂O₃S: 365.0423 observed vs. 365.0425 theoretical) . Contradictions in melting points (e.g., 99.9–177.2°C in ) may arise from polymorphism, necessitating recrystallization in solvents like CH₃OH .
Advanced Research Questions
Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of benzothiazole derivatives for enzyme inhibition?
- Methodological Answer : Replace the 7-chloro and 4-methyl groups on the benzothiazole core with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and assess inhibitory potency against target enzymes (e.g., PFOR in anaerobic organisms, as in ). Computational docking (e.g., using AutoDock Vina) can predict binding interactions, while kinetic assays (IC₅₀ measurements) validate inhibition. highlights the amide anion's role in enzyme binding, stabilized by hydrogen bonds (N1–H1⋯N2) . For advanced SAR, compare analogs like N-(4-fluorobenzyl) derivatives () to evaluate substituent effects on lipophilicity and metabolic stability .
Q. How can researchers address discrepancies in biological activity data across similar benzothiazole derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions (e.g., bacterial strain variability) or impurities. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for MIC assays). notes that trifluoromethyl groups enhance metabolic stability but may reduce solubility; thus, logP calculations (e.g., via ChemAxon) and HPLC purity checks (>95%) are critical . Cross-reference cytotoxicity data with structurally related compounds (e.g., N-(4-trifluoromethylphenyl) analogs in ) to identify trends .
Q. What crystallographic techniques are suitable for elucidating the solid-state interactions of benzothiazole-based compounds?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can resolve intermolecular interactions, such as hydrogen bonding (e.g., N–H⋯N in ) and π-π stacking. reports centrosymmetric dimers stabilized by N1–H1⋯N2 bonds (d = 2.89 Å) and C–H⋯F/O interactions (d = 2.42–2.65 Å) . For polymorph screening, use differential scanning calorimetry (DSC) to detect thermal transitions (e.g., melting points in ) and correlate with solubility profiles .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the metabolic stability of benzothiazole derivatives in vitro?
- Methodological Answer : Use hepatic microsomal assays (e.g., human liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance (CLint). Incubate compounds with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS. suggests trifluoromethyl groups improve stability; compare CLint values of N-(7-chloro-4-methyl) analogs against controls . Include positive controls (e.g., verapamil) to validate assay reliability.
Q. What computational methods are recommended for predicting the pharmacokinetic properties of benzothiazole derivatives?
- Methodological Answer : Employ QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration. highlights the trifluoromethyl group’s impact on lipophilicity; compare predicted vs. experimental logP values for derivatives like N-(4-fluorobenzyl)benzamides . Molecular dynamics simulations (e.g., GROMACS) can further assess membrane permeability.
Conflict Resolution in Data Interpretation
Q. How can conflicting solubility data for benzothiazole derivatives be resolved?
- Methodological Answer : Solubility discrepancies often arise from crystallinity differences. Use powder X-ray diffraction (PXRD) to identify amorphous vs. crystalline forms. For example, reports melting points varying by >70°C (99.9–177.2°C), suggesting polymorphic forms. Conduct equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with DSC/PXRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
